Stannous phytate

Beschreibung

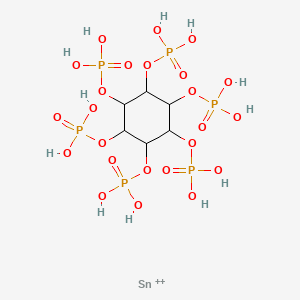

Stannous phytate is a radiopharmaceutical complex formed by the chelation of stannous ions (Sn²⁺) with phytic acid (myo-inositol hexakisphosphate). It is primarily used in nuclear medicine as a carrier for technetium-99m (Tc-99m), a radioisotope employed in diagnostic imaging. When labeled with Tc-99m, stannous phytate serves as a colloid for lymphoscintigraphy and liver/spleen imaging. Its mechanism involves the formation of stable colloidal particles that are phagocytosed by macrophages in the reticuloendothelial system (RES), enabling visualization of lymphatic or hepatic structures .

Eigenschaften

CAS-Nummer |

56083-79-5 |

|---|---|

Molekularformel |

C6H18O24P6Sn+2 |

Molekulargewicht |

778.75 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;tin(2+) |

InChI |

InChI=1S/C6H18O24P6.Sn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2 |

InChI-Schlüssel |

HKYXYLUKNVSNLK-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Sn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Stannous phytate can be synthesized by reacting stannous chloride (SnCl_2) with sodium phytate in an aqueous medium. The reaction typically occurs under mild conditions, with the pH adjusted to neutral using a buffer solution. The resulting stannous phytate precipitate is then filtered, washed, and dried.

Industrial Production Methods: Industrial production of stannous phytate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of stannous chloride to a solution of sodium phytate, followed by precipitation, filtration, and drying. The purity and yield of the product are optimized through careful control of reaction parameters such as temperature, pH, and concentration of reactants.

Analyse Chemischer Reaktionen

Key Reaction Steps:

The complex remains soluble in aqueous solutions but precipitates as

-phytate at pH > 3.5 .

Coordination Chemistry and Stability

Phytic acid’s six phosphate groups enable strong chelation with

:

-

Binding stoichiometry : Studies on analogous metal-phytate complexes (e.g., Zn²⁺, Sr²⁺) suggest a 6:1 metal-to-phytate ratio in solid-state complexes .

-

Thermal stability : Thermogravimetric analysis (TGA) of Zn-phytate (

) shows decomposition at ≈300°C, implying similar thermal behavior for stannous phytate .

Comparative Stability of Metal-Phytate Complexes:

| Property | Zn-Phytate | Sr-Phytate | Stannous Phytate |

|---|---|---|---|

| Decomposition Temp. | 300°C | 290°C | Not reported |

| Solubility | Insoluble in water | Insoluble in water | Soluble (pH < 5) |

pH-Dependent Reactivity

-

Low pH (<5) : Favors

-phytate complexation due to partial protonation of phosphate groups, enhancing metal binding . -

High pH (>10) : Precipitation occurs via

-bridged crosslinking, forming insoluble aggregates .

Hydrolysis and Biological Stability:

Stannous phytate resists hydrolysis in vivo, maintaining structural integrity in the liver for >112 hours (biological half-time) . This stability enables its use as a

-based imaging agent .

Biodistribution Data :

| Organ | Uptake (%) |

|---|---|

| Liver | 93 |

| Kidney | 4 |

| Bone Marrow | 2 |

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: Stannous phytate can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology:

Nutrient Bioavailability: Phytate is known to chelate essential minerals, reducing their bioavailability. Stannous phytate can be used to study the effects of phytate on mineral absorption in biological systems.

Medicine:

Radiopharmaceuticals: Stannous phytate labeled with technetium-99m (99mTc) is used as a radiopharmaceutical for imaging lymph nodes in cancer diagnostics

Industry:

Food Additives: Stannous phytate can be used as a food additive to enhance the nutritional value of food products by reducing the anti-nutritional effects of phytate.

Wirkmechanismus

The mechanism of action of stannous phytate involves its interaction with various molecular targets and pathways:

Molecular Targets:

Phytate Binding: Stannous ions bind to the phosphate groups of phytate, forming a stable complex.

Metal Chelation: Stannous phytate can chelate other metal ions, affecting their bioavailability and reactivity.

Pathways Involved:

Enzymatic Hydrolysis: Phytase enzymes can hydrolyze the phytate component of stannous phytate, releasing inorganic phosphate and other products.

Redox Reactions: Stannous ions can participate in redox reactions, influencing the oxidative state of other molecules.

Vergleich Mit ähnlichen Verbindungen

Radiopharmaceutical Efficacy: Stannous Phytate vs. Antimony Sulfide Colloid

Clinical Performance :

- Lymphoscintigraphy: In clinical studies comparing Tc-99m-labeled stannous phytate and antimony sulfide colloid, the latter demonstrated superior lymphatic uptake and image clarity. Antimony sulfide colloid visualized more intense lymph nodes (mean node count: 8.2 vs. 4.5) and better delineated the internal mammary lymph-node chain in 46 patients . Stannous phytate showed variable lymphatic absorption and higher background activity, leading to poorer diagnostic accuracy .

- Biodistribution: Stannous phytate exhibits faster migration into systemic circulation due to smaller colloid particle size, resulting in higher liver uptake (65–70% vs. 30–40% for antimony colloid).

Colloid Stability :

- Antimony sulfide colloid maintains structural integrity at interstitial sites, ensuring sustained lymphatic retention. In contrast, stannous phytate colloids aggregate unpredictably, leading to inconsistent biodistribution .

Chemical and Structural Properties

Metal-Phytate Interactions :

- The metal ion in phytate complexes determines solubility and biodistribution. Stannous phytate (Sn²⁺) forms smaller, more labile colloids compared to calcium phytate (Ca²⁺) or antimony (Sb³⁺) complexes. Calcium phytate, for instance, requires a 2:1–3:1 Ca:phytate molar ratio for optimal splenic uptake .

- Solid-state NMR studies reveal that divalent metals like Sn²⁺ induce conformational changes in the phytate inositol ring, altering chelation stability and solubility .

Analytical Challenges :

- Quantifying stannous phytate in biological matrices requires ion chromatography (IC) over colorimetric methods, as the latter underestimates Ca-phytate concentrations by 30% .

Antimony Sulfide Colloid :

- Advantages: Reliable lymph-node mapping, minimal liver interference, and adherence to established diagnostic criteria .

Calcium Phytate :

- Optimized Formulations : Adjusting Ca²⁺ content enhances splenic uptake (up to 40% improvement), demonstrating the role of metal ratios in tuning biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.